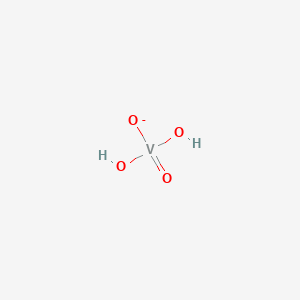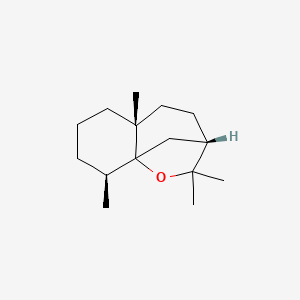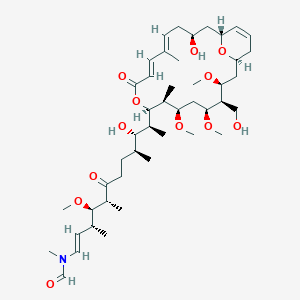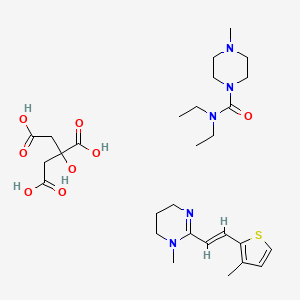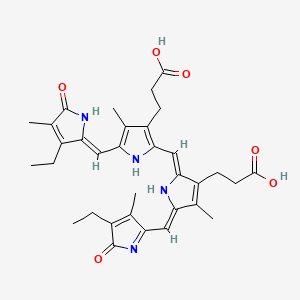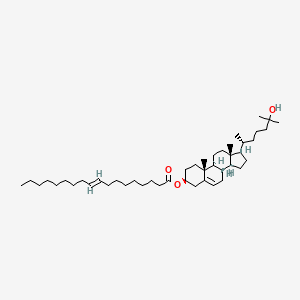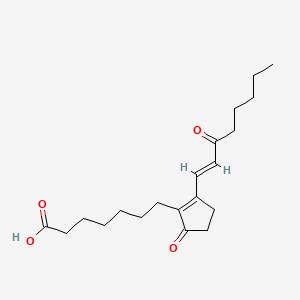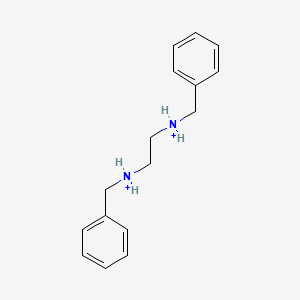
Benzathine(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzathine(2+) is an ammonium ion derivative. It is a conjugate acid of a benzathine(1+).
Scientific Research Applications
Prophylaxis in Rheumatic Heart Disease : Benzathine penicillin is commonly used for prophylaxis in rheumatic heart disease, administered intramuscularly every 21–30 days after a test dose. It has shown effectiveness in this application (Kalani et al., 2016).
Management of Rheumatic Heart Disease : Concerns about the quality, efficacy, and innovation of benzathine penicillin G have emerged, especially in low-resource settings. This has led to reviews and calls for improved global quality and access (Wyber et al., 2013).
Pharmacokinetics in Neonates : The clinical pharmacology of benzathine penicillin G has been studied in neonates, particularly concerning its recommended use in congenital syphilis (Kaplan & McCracken, 1973).
Prevention of Streptococcal Infections : Benzathine penicillin has been evaluated for its effectiveness in the prevention of streptococcal infections in populations exposed to rheumatic diseases (Davis & Schmidt, 1957).
DNA Damage Evaluation : Studies have been conducted to evaluate the DNA damage in children receiving benzathine penicillin for the prevention of rheumatic fever, providing insights into its long-term effects (Dündaröz et al., 2001).
Sister-Chromatid Exchange Analysis : Research on the effect of long-term benzathine penicillin on DNA in patients with rheumatic fever has been conducted to understand its genetic impact (Dündaröz et al., 2001).
In Vitro and In Vivo Evaluation : Benzathine foscarnet microcrystals have been evaluated both in vitro and in vivo as a potential long-acting intravitreally injectable solid form for antiviral treatment (Wang et al., 2019).
Population Pharmacokinetics : A population pharmacokinetic study has been conducted on benzathine benzylpenicillin G administration in children and adolescents with rheumatic heart disease, providing new insights for improved secondary prophylaxis strategies (Hand et al., 2019).
Quality Assessment : A multinational cross‐sectional study on the quality of benzathine penicillin G has been conducted, focusing on its use for syphilis treatment and secondary prophylaxis against rheumatic heart disease (Hand et al., 2020).
properties
Molecular Formula |
C16H22N2+2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
benzyl-[2-(benzylazaniumyl)ethyl]azanium |
InChI |
InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/p+2 |
InChI Key |
JUHORIMYRDESRB-UHFFFAOYSA-P |
SMILES |
C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




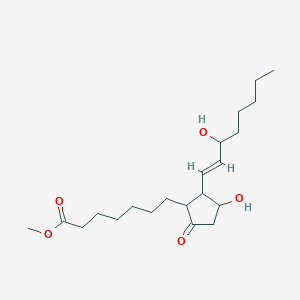
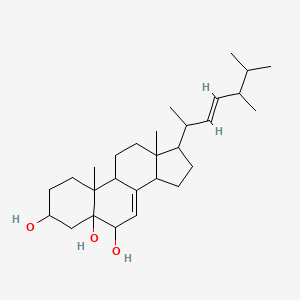
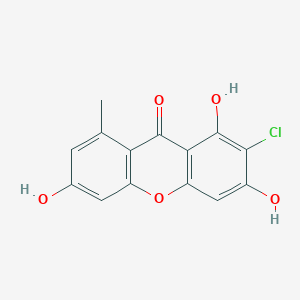

![1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane](/img/structure/B1235884.png)
